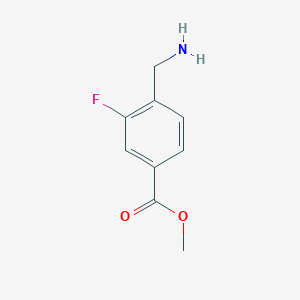

Methyl 4-(aminomethyl)-3-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(aminomethyl)-3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOBWBRCFYROPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213777 | |

| Record name | Benzoic acid, 4-(aminomethyl)-3-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225528-27-8 | |

| Record name | Benzoic acid, 4-(aminomethyl)-3-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225528-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(aminomethyl)-3-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 4 Aminomethyl 3 Fluorobenzoate and Its Analogues

Strategic Retrosynthetic Analysis and Identification of Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For methyl 4-(aminomethyl)-3-fluorobenzoate, the analysis begins by disconnecting the key functional groups to identify readily available starting materials.

A primary disconnection strategy involves the C-N bond of the aminomethyl group. This leads back to a benzylic halide or a related electrophile and an amine source. Alternatively, the aminomethyl group can be envisioned as arising from the reduction of a nitrile or an oxime. Another key disconnection is the ester linkage, which points to the corresponding carboxylic acid and methanol (B129727) as immediate precursors.

Based on this analysis, several key precursors for the synthesis of methyl 4-(aminomethyl)-3-fluorobenzoate can be identified:

4-Cyano-2-fluorobenzoic acid or its methyl ester: This precursor already contains the desired fluorine and a nitrile group that can be reduced to the aminomethyl group.

4-Formyl-2-fluorobenzoic acid or its methyl ester: The formyl group can be converted to the aminomethyl group via reductive amination.

3-Fluoro-4-methylbenzoic acid: This precursor requires the transformation of the methyl group into the aminomethyl group, typically through a benzylic bromination followed by amination.

2-Fluoro-4-(methoxycarbonyl)aniline: This precursor requires the introduction of the aminomethyl group, which can be challenging due to the existing functional groups. synquestlabs.com

Convergent and Linear Synthesis Approaches to the Core Structure

The synthesis of methyl 4-(aminomethyl)-3-fluorobenzoate can be approached through either a linear or a convergent strategy.

Linear Synthesis: A linear synthesis involves the sequential modification of a single starting material. A plausible linear route could start from 3-fluoro-4-methylbenzoic acid. The steps might involve:

Esterification of the carboxylic acid to form methyl 3-fluoro-4-methylbenzoate.

Radical bromination of the methyl group to yield methyl 4-(bromomethyl)-3-fluorobenzoate.

Nucleophilic substitution of the bromide with an amine source (e.g., ammonia (B1221849) or a protected amine equivalent) to introduce the aminomethyl group.

Convergent Synthesis: A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in a later step. For methyl 4-(aminomethyl)-3-fluorobenzoate, a convergent approach might involve:

Preparation of a suitably protected 4-(aminomethyl)-3-fluorobenzaldehyde.

Separately, preparation of a reagent for the introduction of the methyl ester group.

A coupling reaction to combine these fragments, followed by deprotection.

Elucidation of Key Transformations and Associated Reaction Mechanisms

The successful synthesis of methyl 4-(aminomethyl)-3-fluorobenzoate relies on a series of key chemical transformations, each with its own mechanistic intricacies.

Regioselective Fluorination Techniques for Aromatic Systems

Introducing a fluorine atom at a specific position on an aromatic ring is a significant challenge in organic synthesis. Several methods can be employed for regioselective fluorination:

Electrophilic Fluorination: Reagents like Selectfluor can be used to introduce fluorine onto an activated aromatic ring. The directing effects of existing substituents on the ring are crucial for achieving the desired regioselectivity.

Nucleophilic Aromatic Substitution (SNA_r): In cases where a suitable leaving group (e.g., a nitro or chloro group) is present at the desired position and the ring is activated towards nucleophilic attack, a fluoride (B91410) source like potassium fluoride can be used.

Sandmeyer-type Reactions: Diazotization of an amino group followed by treatment with a fluoride source (e.g., HBF₄ or HF-pyridine) can be a reliable method for introducing fluorine.

Anodic Fluorination: Electrochemical methods can also be used for regioselective fluorination of certain aromatic compounds. beilstein-journals.org

The choice of fluorination method depends heavily on the specific substrate and the desired regiochemical outcome. For instance, the fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride has been shown to proceed with high regioselectivity. nih.gov

Aminomethylation Strategies: Reductive Amination, Mannich-Type Reactions, and Beyond

The introduction of the aminomethyl group is another critical step. Several strategies are available:

Reductive Amination: This is a widely used method that involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. organic-chemistry.orgyoutube.comyoutube.comyoutube.com For the synthesis of methyl 4-(aminomethyl)-3-fluorobenzoate, this would typically involve the reaction of methyl 4-formyl-3-fluorobenzoate with ammonia and a reducing agent like sodium cyanoborohydride. youtube.com The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced to the amine. youtube.com

Mannich-Type Reactions: The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. While not directly applicable to the synthesis of the target molecule from a simple benzene (B151609) ring, variations of this reaction can be used to introduce aminomethyl groups in certain contexts.

From Nitriles: The reduction of a nitrile group (e.g., in methyl 4-cyano-3-fluorobenzoate) is a common and effective method for preparing primary amines. A variety of reducing agents, including lithium aluminum hydride and catalytic hydrogenation, can be employed.

From Benzylic Halides: As mentioned in the linear synthesis approach, the aminomethyl group can be introduced by nucleophilic substitution of a benzylic halide with an amine. To avoid the formation of secondary and tertiary amines, it is often necessary to use a protected form of ammonia or a large excess of ammonia. google.com The use of urotropine as a catalyst in the amination of chloromethyl benzoic acid has been reported to reduce the formation of byproducts. google.com

Esterification and Transesterification Protocols for Benzoate (B1203000) Formation

The final step in many synthetic routes to methyl 4-(aminomethyl)-3-fluorobenzoate is the formation of the methyl ester.

Fischer Esterification: This classic method involves reacting the corresponding carboxylic acid (4-(aminomethyl)-3-fluorobenzoic acid) with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. google.commasterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and often an excess of methanol is used to drive the reaction to completion. masterorganicchemistry.com

Esterification with Activating Agents: Carboxylic acids can be activated using reagents like thionyl chloride or oxalyl chloride to form an acid chloride, which then readily reacts with methanol to give the ester. Other coupling agents can also be employed. organic-chemistry.org

From an Existing Ester (Transesterification): If a different ester of 4-(aminomethyl)-3-fluorobenzoic acid is available, it can be converted to the methyl ester through transesterification. This involves treating the ester with methanol in the presence of an acid or base catalyst.

Catalytic Esterification: Heterogeneous catalysts, such as UiO-66-NH2, have been shown to be effective for the esterification of fluorinated aromatic carboxylic acids with methanol. researchgate.net

Chemo-, Regio-, and Stereoselectivity Considerations in the Synthesis of the Compound

The synthesis of a multifunctional molecule like methyl 4-(aminomethyl)-3-fluorobenzoate requires careful control over selectivity at various stages.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, during the reduction of a nitrile or aldehyde to form the aminomethyl group, it is crucial that the ester group is not also reduced. The choice of reducing agent is therefore critical. Sodium borohydride (B1222165) is generally not strong enough to reduce esters but can reduce aldehydes, while lithium aluminum hydride will reduce both. Sodium cyanoborohydride is a milder reducing agent often used in reductive aminations because it is less likely to reduce the carbonyl group of the starting aldehyde or ketone. youtube.com

Regioselectivity: This is the control of the position at which a reaction occurs. The regioselective introduction of the fluorine atom is a prime example. The directing effects of the existing substituents on the aromatic ring will determine the position of fluorination. Similarly, in reactions like benzylic bromination, the reaction must be selective for the desired methyl group.

Stereoselectivity: While methyl 4-(aminomethyl)-3-fluorobenzoate itself is not chiral, stereoselectivity can become a factor in the synthesis of its analogues or if chiral reagents or catalysts are used. For instance, if a chiral reducing agent were used in a reductive amination, it could lead to an enantiomerically enriched product.

The successful synthesis of methyl 4-(aminomethyl)-3-fluorobenzoate and its analogues is a testament to the power and precision of modern organic synthesis. By carefully considering retrosynthetic strategies, choosing between linear and convergent approaches, and understanding the mechanisms and selectivity of key transformations, chemists can efficiently construct these valuable compounds for a wide range of applications.

Development of High-Throughput and Parallel Synthesis Methodologies Utilizing the Compound

The demand for large libraries of structurally related compounds for drug discovery has propelled the development of high-throughput and parallel synthesis techniques. These methodologies allow for the rapid creation and screening of numerous molecules, accelerating the identification of lead compounds. For scaffolds like Methyl 4-(aminomethyl)-3-fluorobenzoate, parallel synthesis enables systematic modification of the aromatic ring, the aminomethyl group, and the methyl ester to explore the structure-activity relationship (SAR).

One key strategy amenable to high-throughput synthesis is the late-stage functionalization of a common intermediate. For instance, methods for benzylic C-H functionalization can be adapted to introduce diversity. A copper-catalyzed C(sp³)–H isocyanation has been shown to convert benzylic C-H bonds into isocyanates, which can then be coupled with a wide array of amines in a 96-well plate format to generate a library of urea (B33335) analogues. rsc.orgresearchgate.netresearchgate.net This approach could be applied to a precursor of Methyl 4-(aminomethyl)-3-fluorobenzoate to rapidly generate diverse derivatives from the aminomethyl position.

Solid-phase synthesis is another cornerstone of combinatorial chemistry that is highly applicable. In this approach, the core molecule is anchored to a resin, allowing for sequential reactions and purifications by simple filtration and washing. A library of aminobenzoate-based compounds was successfully prepared using 3-amino-5-hydroxybenzoic acid as the core structure attached to a resin. nih.gov This demonstrates the feasibility of using a benzoic acid derivative as a starting point for building a diverse library. Similarly, Methyl 4-(aminomethyl)-3-fluorobenzoate could be synthesized on a solid support, or its precursor, 4-carboxy-2-fluorobenzylamine, could be attached to a resin to enable parallel modifications. The split-combine method, a powerful technique in combinatorial chemistry, can be used in conjunction with solid-phase synthesis to generate vast libraries of compounds from a limited set of building blocks. nih.gov

The following table illustrates a hypothetical parallel synthesis scheme for generating analogues of Methyl 4-(aminomethyl)-3-fluorobenzoate, starting from a resin-bound fluorinated aminobenzoic acid.

| Step | Reaction | Reagents (Examples for Parallel Wells) | Resulting Structure on Resin |

|---|---|---|---|

| 1. Attachment | Amide bond formation | Resin-Linker-NH2 + 4-formyl-3-fluorobenzoic acid | Resin-Linker-NH-CO-Ar(CHO)-F |

| 2. Diversification (Amine Formation) | Reductive Amination | Well A1: Methylamine Well A2: Ethylamine Well A3: Propylamine | Resin-Linker-NH-CO-Ar(CH2-NHR)-F |

| 3. Cleavage & Esterification | Acidic Cleavage in Methanol | TFA in Methanol | CH3O-CO-Ar(CH2-NHR)-F (Released into solution) |

This approach facilitates the creation of a library where the 'R' group on the amine is varied across the wells of a microtiter plate, significantly accelerating the diversification process.

Implementation of Sustainable and Green Chemistry Principles in Synthetic Routes

The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes. This involves using less hazardous materials, maximizing atom economy, employing renewable feedstocks, and designing energy-efficient processes.

For the synthesis of fluorinated aromatic compounds like Methyl 4-(aminomethyl)-3-fluorobenzoate, several green strategies can be implemented.

Mechanochemistry: Performing reactions by grinding solids together, often in the absence of a solvent (neat), can dramatically reduce waste and energy consumption. The synthesis of fluorinated imines, which can be precursors to amines, has been successfully achieved using mechanochemical methods with high yields. mdpi.com This solvent-free approach could be applied to the condensation step in the synthesis of aminomethyl derivatives.

Use of Greener Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic compounds often have low solubility in water, the hydrophobic effect can be harnessed to promote certain reactions. A metal-free, sustainable C-H amination method has been developed that takes place in an aqueous environment, replacing toxic organic solvents. rsc.org Applying such aqueous methodologies to the synthesis of fluorinated amines represents a significant step towards sustainability.

Renewable Feedstocks: Synthesizing key intermediates from biomass instead of petroleum-based starting materials is a core tenet of green chemistry. For example, furan (B31954) compounds derived from biomass can be converted into useful amines through reductive amination over heterogeneous catalysts. mdpi.com Similarly, a sustainable synthesis of N-substituted pyrrole (B145914) carboxylic acid derivatives has been reported from 3-hydroxy-2-pyrones, which are accessible from renewable sources. researchgate.net Exploring biosynthetic routes to the aromatic core of the target molecule could provide a more sustainable long-term manufacturing process.

Catalysis: The use of efficient and recyclable catalysts is crucial for green synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. A one-pot synthesis of 1,3-oxazine derivatives has been demonstrated using a reusable nanocomposite catalyst under solvent-free conditions, showcasing the potential for clean catalytic systems. rsc.org For fluorination steps, which can involve hazardous reagents, developing milder and more selective catalytic methods is a key area of research in green fluorine chemistry. dovepress.com

The table below summarizes key green chemistry approaches applicable to the synthesis of Methyl 4-(aminomethyl)-3-fluorobenzoate and its analogues.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |

|---|---|---|---|

| Prevention (Waste Reduction) | Mechanochemical synthesis of imine intermediates | Eliminates or reduces solvent waste | mdpi.com |

| Safer Solvents & Auxiliaries | Using water as a solvent for amination reactions | Reduces use of volatile organic compounds (VOCs) | rsc.org |

| Design for Energy Efficiency | Solvent-free reactions at moderate temperatures | Lower energy consumption compared to high-temperature reflux | rsc.org |

| Use of Renewable Feedstocks | Synthesis of amine precursors from biomass-derived furans | Reduces reliance on petrochemicals | mdpi.com |

| Catalysis | Employing reusable heterogeneous catalysts for key steps | Simplifies purification and allows for catalyst recycling | rsc.org |

By adopting these advanced synthetic strategies, the production of Methyl 4-(aminomethyl)-3-fluorobenzoate and its derivatives can become more efficient, cost-effective, and environmentally sustainable, meeting the modern demands of pharmaceutical and chemical research.

Comprehensive Analysis of Chemical Reactivity and Derivatization Strategies

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group in Methyl 4-(aminomethyl)-3-fluorobenzoate is a key site for nucleophilic reactions, enabling the formation of a variety of chemical bonds and the synthesis of diverse derivatives.

Acylation and Amidation Reactions for Diverse Linkages

The primary amine of Methyl 4-(aminomethyl)-3-fluorobenzoate readily undergoes acylation reactions with various acylating agents, such as acid chlorides and acid anhydrides, to form stable amide bonds. These reactions are fundamental in synthetic organic chemistry for creating complex molecules. The general reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent.

Commonly used acylating agents and the conditions for these transformations are summarized in the table below. While specific examples for Methyl 4-(aminomethyl)-3-fluorobenzoate are not extensively documented in publicly available literature, the reactivity is analogous to other primary amines. For instance, the reaction of an amine with an acid chloride is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

| Acylating Agent | Reaction Conditions | Product Type |

| Acid Chloride (R-COCl) | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et3N) | N-Acyl derivative |

| Acid Anhydride (B1165640) ((RCO)2O) | Aprotic solvent, optional catalyst (e.g., DMAP) | N-Acyl derivative |

| Carboxylic Acid (R-COOH) | Coupling agents (e.g., EDC, HOBt), Solvent (e.g., DMF) | N-Acyl derivative |

This table presents generalized conditions for acylation reactions of primary amines.

Alkylation Reactions and Quaternization Strategies

The nitrogen atom of the primary amine can be alkylated using various alkylating agents, such as alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine displaces a leaving group on the alkylating agent. Mono-alkylation can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to polyalkylation. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is a common method for achieving controlled mono-alkylation. nih.gov

Further alkylation can lead to the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization. This involves the reaction of the amine with an excess of an alkylating agent. ijirt.org These quaternary salts have applications as phase-transfer catalysts and antimicrobial agents.

| Alkylation Method | Reagents | Product Type |

| Direct Alkylation | Alkyl halide (R-X) | Mono- and poly-alkylated amines |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH4) | N-Alkyl derivative |

| Quaternization | Excess alkyl halide (R-X) | Quaternary ammonium salt |

This table outlines general strategies for the alkylation of primary amines.

Condensation Reactions Leading to Heterocyclic Systems

The primary amine of Methyl 4-(aminomethyl)-3-fluorobenzoate can participate in condensation reactions with various carbonyl-containing compounds to construct heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

For example, condensation with 1,3-dicarbonyl compounds, such as acetylacetone, in the presence of a catalyst can lead to the formation of dihydropyrimidine (B8664642) derivatives through reactions like the Biginelli reaction. nih.govunair.ac.id Similarly, reaction with o-phenylenediamines and ketones can yield benzodiazepines. mdpi.comnih.govresearchgate.net

Another important transformation is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgyoutube.comdepaul.edunih.gov While Methyl 4-(aminomethyl)-3-fluorobenzoate is a benzylamine (B48309) rather than a β-arylethylamine, analogous cyclization reactions can be envisioned. Furthermore, after acylation, the resulting amide can undergo intramolecular cyclization via the Bischler-Napieralski reaction to form dihydroisoquinoline derivatives. wikipedia.orgnrochemistry.comorganic-chemistry.orgslideshare.netnih.gov

Formation of Carbamide and Thiocarbamide Linkages

The primary amine readily reacts with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) to form urea (B33335) (carbamide) and thiourea (B124793) (thiocarbamide) linkages, respectively. These reactions are typically high-yielding and proceed under mild conditions. wikipedia.orgwikipedia.orgrsc.org The resulting urea and thiourea derivatives are important classes of compounds with a wide range of biological activities. rsc.org The formation of these linkages involves the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate. researchgate.netnih.gov

Electrophilic Nature of the Ester Carbonyl Group

The methyl ester functionality in Methyl 4-(aminomethyl)-3-fluorobenzoate provides an electrophilic site susceptible to nucleophilic attack, most notably through hydrolysis.

Hydrolytic Cleavage and Conversion to Carboxylic Acid

The methyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-(aminomethyl)-3-fluorobenzoic acid.

Base-catalyzed hydrolysis, also known as saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. chegg.comquora.comyoutube.com The reaction is generally irreversible as the carboxylate salt formed is deprotonated under the basic conditions. Studies on the hydrolysis of methyl benzoates have shown that the reaction rates are influenced by substituents on the benzene (B151609) ring. rsc.org

Acid-catalyzed hydrolysis is a reversible process that requires heating with a strong acid, such as sulfuric acid, in the presence of excess water. quora.com The equilibrium can be driven towards the products by removing the methanol (B129727) byproduct.

The general conditions for ester hydrolysis are provided below.

| Hydrolysis Type | Reagents | Product |

| Base-Catalyzed (Saponification) | NaOH or KOH, Water/Alcohol | Carboxylate salt (then carboxylic acid upon acidification) |

| Acid-Catalyzed | H2SO4 or HCl, Water | Carboxylic acid |

This table summarizes the general conditions for the hydrolysis of methyl esters.

Alcoholysis and Amidation of the Ester Functionality

The methyl ester group of Methyl 4-(aminomethyl)-3-fluorobenzoate is susceptible to nucleophilic acyl substitution, allowing for its conversion into other esters (alcoholysis or transesterification) or amides (amidation).

Alcoholysis (Transesterification): This process involves reacting the methyl ester with an alcohol in the presence of an acid or base catalyst to produce a new ester and methanol. While specific examples for Methyl 4-(aminomethyl)-3-fluorobenzoate are not prevalent in the searched literature, the general mechanism is well-established. For instance, reacting the parent compound with a higher boiling point alcohol, such as benzyl (B1604629) alcohol, under acidic conditions (e.g., sulfuric acid) and heating would be expected to yield the corresponding benzyl ester. The reaction is typically driven to completion by removing the methanol byproduct.

Amidation: The reaction of the methyl ester with an amine to form an amide is a common transformation. This can be achieved by heating the ester with the desired amine, sometimes in the presence of a catalyst. For example, the synthesis of various N-substituted amides can be accomplished by reacting Methyl 4-(aminomethyl)-3-fluorobenzoate with primary or secondary amines. These reactions are crucial for building more complex molecular architectures. A recent study detailed the synthesis of N-trifluoromethyl amides from esters using isothiocyanates and silver fluoride (B91410), a method applicable to a wide range of esters. nih.gov

Interactive Table: Representative Amidation Reactions

| Amine Reactant | Product | Reaction Conditions | Potential Application |

| Ammonia (B1221849) | 4-(Aminomethyl)-3-fluorobenzamide | High pressure, catalyst | Intermediate synthesis |

| Benzylamine | N-Benzyl-4-(aminomethyl)-3-fluorobenzamide | Heat, solvent | Medicinal chemistry scaffolds |

| Piperidine | (4-(Aminomethyl)-3-fluorophenyl)(piperdin-1-yl)methanone | Heat, solvent | Agrochemical research |

Reduction Reactions to Benzylic Alcohol Derivatives

The methyl ester functionality can be selectively reduced to the corresponding primary alcohol, yielding (4-(aminomethyl)-3-fluorophenyl)methanol. clearsynth.comcymitquimica.comsigmaaldrich.com This transformation is a key step in the synthesis of various biologically active molecules.

A powerful and commonly used reducing agent for this purpose is Lithium aluminum hydride (LiAlH4). orgsyn.orgmasterorganicchemistry.comwikipedia.orgadichemistry.combyjus.com The reaction is typically carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.combyjus.com The mechanism involves the nucleophilic addition of a hydride ion (H-) from the AlH4- complex to the carbonyl carbon of the ester. This is followed by the elimination of the methoxy (B1213986) group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. A patent describes the reduction of a derivative, 3-fluoro-4-(3-nonyl-2-oxo-2,3-dihydro-1H-imidazo(4,5-c)pyridin-1-yl)methyl benzoate (B1203000), to the corresponding benzylic alcohol using LiAlH4 in anhydrous THF. google.com

Interactive Table: Reduction of Methyl 4-(aminomethyl)-3-fluorobenzoate

| Reducing Agent | Product | Solvent | Key Considerations |

| Lithium aluminum hydride (LiAlH4) | (4-(Aminomethyl)-3-fluorophenyl)methanol | Tetrahydrofuran (THF), Diethyl ether | Highly reactive, requires anhydrous conditions. adichemistry.combyjus.com Reduces esters and carboxylic acids. masterorganicchemistry.comwikipedia.orgbyjus.com |

| Sodium borohydride (B1222165) (NaBH4) | No reaction with ester | Protic solvents (e.g., methanol, ethanol) | Generally does not reduce esters under standard conditions. |

Reactivity of the Aromatic Ring System

The reactivity of the benzene ring in Methyl 4-(aminomethyl)-3-fluorobenzoate towards substitution reactions is governed by the directing and activating/deactivating effects of the existing substituents. pressbooks.pubchemistrytalk.orgwikipedia.org

Electrophilic Aromatic Substitution Reactions (if applicable)

In electrophilic aromatic substitution (EAS), the incoming electrophile is directed to a specific position on the ring by the existing substituents. pressbooks.pubchemistrytalk.org The -CH2NH2 (aminomethyl) group is an activating, ortho-, para-director due to the electron-donating nature of the nitrogen lone pair. Conversely, the -COOCH3 (methoxycarbonyl) group is a deactivating, meta-director due to its electron-withdrawing nature. libretexts.org The fluorine atom is a deactivating, ortho-, para-director. pressbooks.publibretexts.org

The positions on the ring are influenced as follows:

Position 2 (ortho to -COOCH3, meta to -F and -CH2NH2): Deactivated by the ester, not strongly influenced by the other groups.

Position 5 (ortho to -CH2NH2, meta to -COOCH3): Activated by the aminomethyl group and deactivated by the ester group.

Given the opposing effects of the substituents, predicting the outcome of EAS reactions can be complex. The powerful activating effect of the amino group would likely dominate, directing incoming electrophiles to the position ortho to it (position 5). However, the primary amine is often protonated under the acidic conditions typical for many EAS reactions, converting it into a deactivating, meta-directing -CH2NH3+ group. In this case, the directing effects would be more complex to predict.

Directed Ortho Metalation (DOM) Strategies for Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.ca This strategy relies on the ability of a directing group to coordinate with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.cacapes.gov.brsemanticscholar.orgrsc.orgresearchgate.net

In the case of Methyl 4-(aminomethyl)-3-fluorobenzoate, both the fluorine atom and potentially a protected aminomethyl group could act as directing groups. Fluorine is known to be a potent ortho-directing group for metalation. capes.gov.brresearchgate.net Studies have shown that para-substituted fluorobenzenes can be lithiated ortho to the fluorine atom using bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). capes.gov.brresearchgate.net The resulting ortho-lithiated species can then be quenched with various electrophiles to introduce new functional groups at the C-2 position. The primary amine would likely require protection (e.g., as a t-butyl carbamate, Boc) to prevent it from reacting with the strong base.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Peripheral Modification

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. While direct examples involving Methyl 4-(aminomethyl)-3-fluorobenzoate are not extensively documented in the provided search results, the principles of these reactions can be applied. For these reactions to be successful on the aromatic ring, a halide or triflate group is typically required as a leaving group. If we consider a derivative, such as Methyl 4-(aminomethyl)-2-bromo-3-fluorobenzoate, several cross-coupling reactions could be envisioned.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the bromo-derivative with a boronic acid or ester to form a new C-C bond at the C-2 position.

Sonogashira Coupling: This reaction would couple the bromo-derivative with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to introduce an alkyne substituent.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orglibretexts.orgmdpi.com The bromo-derivative could be coupled with various alkenes to introduce a vinyl group at the C-2 position.

Multi-component Reactions (MCRs) Employing Methyl 4-(aminomethyl)-3-fluorobenzoate

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. ed.ac.ukrsc.org The primary amine functionality of Methyl 4-(aminomethyl)-3-fluorobenzoate makes it a suitable component for several important MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a peptide-like structure. Methyl 4-(aminomethyl)-3-fluorobenzoate can serve as the amine component. For example, reacting it with formaldehyde, acetic acid, and tert-butyl isocyanide would yield a complex α-acylamino amide. The Ugi reaction is known for its high atom economy and the ability to generate diverse molecular scaffolds. wikipedia.org

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.govorganic-chemistry.orgnih.govresearchgate.net While the primary amine of Methyl 4-(aminomethyl)-3-fluorobenzoate is not a direct participant in the classical Passerini reaction, it could be incorporated into one of the other components or be part of a subsequent transformation.

The use of Methyl 4-(aminomethyl)-3-fluorobenzoate in MCRs provides a rapid and efficient route to complex molecules with potential applications in medicinal chemistry and materials science.

Ugi-type Reactions for Complex Scaffold Assembly

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in organic synthesis for the creation of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org This one-pot reaction is celebrated for its high atom economy, operational simplicity, and the ability to generate a high degree of molecular diversity from readily available starting materials. organic-chemistry.orgnih.gov

Given its primary amine functionality, Methyl 4-(aminomethyl)-3-fluorobenzoate is an ideal amine component for the Ugi reaction. In a typical Ugi reaction, the amine first condenses with an aldehyde to form a Schiff base. wikipedia.orgnih.gov This intermediate is then protonated by the carboxylic acid component, forming an iminium ion. The isocyanide subsequently adds to the iminium ion, followed by the attack of the carboxylate anion to form a stable α-adduct. This adduct then undergoes an irreversible Mumm rearrangement to yield the final α-acylamino amide product. wikipedia.org

The incorporation of Methyl 4-(aminomethyl)-3-fluorobenzoate into an Ugi reaction would proceed as follows:

Reaction Scheme:

The resulting product would feature the fluorinated benzoyl moiety connected to a complex, peptide-like scaffold. The fluorine atom at the 3-position of the benzene ring can introduce unique electronic and conformational properties to the final molecule, potentially influencing its biological activity and metabolic stability.

The versatility of the Ugi reaction allows for a wide range of aldehydes, carboxylic acids, and isocyanides to be employed, leading to the generation of a vast library of structurally diverse compounds from the single starting amine, Methyl 4-(aminomethyl)-3-fluorobenzoate.

Table 1: Exemplary Components for Ugi-type Reactions with Methyl 4-(aminomethyl)-3-fluorobenzoate

| Aldehyde (R1-CHO) | Carboxylic Acid (R2-COOH) | Isocyanide (R3-NC) |

| Formaldehyde | Acetic Acid | tert-Butyl isocyanide |

| Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide |

| Isobutyraldehyde | Propionic Acid | Benzyl isocyanide |

| 4-Pyridinecarboxaldehyde | Nicotinic Acid | (2,6-Dimethylphenyl)isocyanide |

Passerini-type Reactions and Related Processes

The Passerini three-component reaction (Passerini-3CR) is another significant isocyanide-based multicomponent reaction that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. nih.gov Unlike the Ugi reaction, the Passerini reaction does not directly involve an amine component.

However, the aminomethyl group of Methyl 4-(aminomethyl)-3-fluorobenzoate can be chemically modified to participate in Passerini-type reactions. For instance, the amine could be acylated or transformed into a different functional group that is compatible with the Passerini reaction conditions.

More relevantly, derivatives of Methyl 4-(aminomethyl)-3-fluorobenzoate could be designed to participate in variations of the Passerini reaction. For example, if the aminomethyl group were to be converted into a carboxylic acid, the resulting molecule could serve as the acid component in a Passerini reaction.

The classic Passerini reaction mechanism is believed to proceed through a concerted pathway where a hydrogen-bonded cluster of the carboxylic acid and the carbonyl compound reacts with the isocyanide. nih.gov This leads to an α-addition intermediate that rearranges to the final α-acyloxy amide. nih.gov

While direct participation of Methyl 4-(aminomethyl)-3-fluorobenzoate in a standard Passerini reaction is not feasible due to the absence of a required functional group, its structural motif can be found in more complex molecules that are synthesized using Passerini-type strategies.

Strategies for Scaffold-Based Chemical Library Generation

The true power of using a building block like Methyl 4-(aminomethyl)-3-fluorobenzoate lies in its application for generating chemical libraries for high-throughput screening in drug discovery and materials science. nih.gov The Ugi reaction is particularly well-suited for this purpose due to the vast number of commercially available aldehydes, carboxylic acids, and isocyanides.

A diversity-oriented synthesis strategy can be employed, starting with Methyl 4-(aminomethyl)-3-fluorobenzoate as the core scaffold. By systematically varying the other three components in the Ugi reaction, a large and diverse library of compounds can be rapidly synthesized.

Table 2: Hypothetical Library Generation using Methyl 4-(aminomethyl)-3-fluorobenzoate in an Ugi Reaction

| Library Member | Aldehyde Component | Carboxylic Acid Component | Isocyanide Component |

| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide |

| 2 | Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide |

| 3 | Benzaldehyde | Benzoic Acid | tert-Butyl isocyanide |

| 4 | Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide |

| 5 | Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide |

| 6 | Isobutyraldehyde | Acetic Acid | Cyclohexyl isocyanide |

| 7 | Isobutyraldehyde | Benzoic Acid | tert-Butyl isocyanide |

| 8 | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide |

This combinatorial approach allows for the exploration of a significant chemical space around the core Methyl 4-(aminomethyl)-3-fluorobenzoate scaffold. The resulting library of compounds can then be screened for desired biological activities, leading to the identification of potential lead compounds for further optimization. The presence of the fluorine atom and the ester functionality on the core scaffold provides additional points for diversification and modulation of physicochemical properties.

Theoretical and Computational Investigations of Methyl 4 Aminomethyl 3 Fluorobenzoate

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are central to understanding the electronic behavior of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of electron distribution and energy levels.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity. numberanalytics.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. numberanalytics.com A smaller energy gap suggests that the molecule can be more easily excited and is therefore more reactive. researchgate.net Conversely, a larger energy gap indicates greater stability. numberanalytics.com For Methyl 4-(aminomethyl)-3-fluorobenzoate, a computational study would calculate the energies of these orbitals and the resulting energy gap, which would be instrumental in predicting its behavior in chemical reactions.

A hypothetical data table for such an analysis is presented below. The values are illustrative and would be determined through actual quantum chemical calculations.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Charge Distribution and Electrostatic Potential Maps (EPMs)

The distribution of electrical charge within a molecule is fundamental to its interactions with other molecules. An Electrostatic Potential Map (EPM) is a visual representation of this charge distribution. researchgate.net It maps the electrostatic potential onto the electron density surface of the molecule.

Different colors on an EPM denote different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. researchgate.net For Methyl 4-(aminomethyl)-3-fluorobenzoate, one would expect negative potential near the oxygen and fluorine atoms due to their high electronegativity, and positive potential around the aminomethyl group's hydrogen atoms.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. scirp.org Each vibrational mode represents a specific type of bond stretching, bending, or twisting. scirp.org By calculating these frequencies, a theoretical spectrum can be generated, which can be used to interpret experimental spectroscopic data or to predict the spectrum of a yet-to-be-synthesized molecule. scirp.org

The analysis for Methyl 4-(aminomethyl)-3-fluorobenzoate would involve calculating the frequencies for characteristic functional groups such as the C=O stretch of the ester, the N-H stretches of the amine, and the C-F stretch.

An example of a theoretical vibrational frequency data table is shown below. These values are for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 |

| N-H Symmetric Stretch | 3350 |

| C=O Stretch | 1720 |

| C-N Stretch | 1350 |

| C-F Stretch | 1250 |

Conformational Analysis and Exploration of Energy Landscapes

Molecules are not static entities; they can adopt various three-dimensional arrangements, or conformations, by rotating around their single bonds. Conformational analysis explores the energy associated with these different arrangements to identify the most stable structures.

Rotational Barriers and Intramolecular Hydrogen Bonding Interactions

The rotation around single bonds is not entirely free; it is hindered by energy barriers. researchgate.net Calculating these rotational barriers provides insight into the flexibility of the molecule and the likelihood of different conformers existing at a given temperature. researchgate.net For Methyl 4-(aminomethyl)-3-fluorobenzoate, key rotational barriers would be associated with the C-C bond connecting the aminomethyl group to the benzene (B151609) ring and the C-O bond of the ester group.

Analysis of Solvation Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly by the solvent. Solvation models can be incorporated into computational studies to simulate how the presence of a solvent affects the molecule's energy landscape. A polar solvent, for instance, might stabilize a more polar conformer of Methyl 4-(aminomethyl)-3-fluorobenzoate that might not be the most stable in the gas phase. This analysis is crucial for understanding the molecule's behavior in solution, which is relevant for many chemical and biological applications.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the conformational landscape of a molecule, revealing its preferred shapes and the stability of these conformations.

For Methyl 4-(aminomethyl)-3-fluorobenzoate, MD simulations would be crucial for exploring the rotational freedom around its single bonds. The key flexible bonds are the C-C bond connecting the aminomethyl group to the benzene ring and the C-O bond of the ester group. The simulation would typically be run in a solvent box (e.g., water) to mimic physiological conditions.

The primary goals of MD simulations on this compound would be:

Stability Analysis: To determine the energetic barriers between different conformations. This provides insight into how readily the molecule can change its shape, which is a critical factor for receptor binding.

Solvent Effects: To analyze how the surrounding solvent molecules interact with the compound and influence its conformation. The polar aminomethyl and ester groups are expected to form hydrogen bonds with water, which would be explicitly modeled.

A related conformational analysis on 2-substituted fluoro- and trifluoromethyl-benzaldehydes has shown that fluorine substitution significantly influences the stability of planar conformers. rsc.org Similarly, studies on peptides incorporating a (4-aminomethyl)phenylazobenzoic acid backbone have used NMR to reveal the presence of distinct conformational families, highlighting the importance of the aminomethylphenyl moiety in dictating molecular structure. nih.gov

Table 1: Hypothetical Torsional Angle Preferences for Methyl 4-(aminomethyl)-3-fluorobenzoate from MD Simulation

| Dihedral Angle | Description | Predominant Angle (degrees) | Energy Barrier (kcal/mol) |

| C(ring)-C-N-H | Rotation of aminomethyl group | 60, 180, -60 | 2.5 |

| F-C(ring)-C-O | Orientation of ester group | 0 (anti-periplanar) | 4.2 |

| C(ring)-C-O-C | Ester methyl group rotation | 180 | 1.8 |

This table presents hypothetical data that would be expected from a molecular dynamics study. The values are illustrative of the type of results obtained.

In Silico Reactivity Predictions and Mechanistic Elucidation of Transformations

In silico methods can predict the chemical reactivity of a molecule, identifying sites susceptible to electrophilic or nucleophilic attack. This is often achieved by calculating the molecule's electronic properties using quantum chemical methods like Density Functional Theory (DFT).

For Methyl 4-(aminomethyl)-3-fluorobenzoate, a Molecular Electrostatic Potential (MEP) map would be generated. The MEP surface visualizes the electron density around the molecule, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack.

Electrophilic and Nucleophilic Sites: In a study on the related compound methyl 4-bromo-2-fluorobenzoate, the MEP surface predicted that the most electrophilic sites were around the carbonyl group's oxygen atom. researchgate.netdergipark.org.tr For Methyl 4-(aminomethyl)-3-fluorobenzoate, the nitrogen of the amino group would be a primary nucleophilic site, while the carbonyl carbon of the ester would be an electrophilic site. The fluorine atom's electron-withdrawing nature would also influence the electron distribution on the aromatic ring.

Reaction Mechanisms: Computational chemistry can elucidate the mechanisms of chemical transformations. For instance, if this molecule were to undergo acylation at the amino group, DFT calculations could model the reaction pathway, identify the transition state structures, and calculate the activation energies, providing a detailed understanding of the reaction's feasibility and kinetics.

Table 2: Predicted Reactivity Descriptors for Methyl 4-(aminomethyl)-3-fluorobenzoate

| Descriptor | Predicted Value | Implication |

| HOMO Energy | -8.9 eV | Relates to ionization potential and nucleophilicity |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electrophilicity |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical stability |

| Most Nucleophilic Site | Amino Nitrogen (N) | Primary site for reactions with electrophiles |

| Most Electrophilic Site | Carbonyl Carbon (C=O) | Primary site for reactions with nucleophiles |

This table contains theoretically derived, plausible values for illustrative purposes.

Ligand-Based and Structure-Based Computational Design Methodologies Utilizing the Compound as a Scaffold

The substituted fluorobenzoate core of Methyl 4-(aminomethyl)-3-fluorobenzoate makes it an attractive scaffold for designing new molecules with potential biological activity. researchgate.net Computational design methodologies are essential tools for this purpose. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, usually a protein). rjptonline.orglaurinpublishers.com This method is fundamental in structure-based drug design.

To explore the potential of Methyl 4-(aminomethyl)-3-fluorobenzoate as a therapeutic agent, it could be docked into the active site of a relevant protein target. For example, based on the functionalities present, it could be evaluated as an inhibitor of kinases or proteases. The docking process involves:

Preparation: Obtaining the 3D structures of the ligand (the compound) and the protein target from databases like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide to sample a vast number of possible binding poses of the ligand within the protein's active site.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.

A hypothetical docking study of a derivative, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, showed significant interaction with hepatitis B virus proteins, suggesting its potential as a viral inhibitor. nih.gov Similarly, docking studies on compounds with a 1,2,4-triazole (B32235) moiety have been used to assess their antimicrobial potential. ekb.eg

Table 3: Hypothetical Molecular Docking Results against a Kinase Target

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Methyl 4-(aminomethyl)-3-fluorobenzoate | -6.8 | ASP 145 | Hydrogen Bond (with -NH2) |

| " | " | LYS 72 | Hydrogen Bond (with C=O) |

| " | " | PHE 80 | Pi-Pi Stacking (with benzene ring) |

| Reference Inhibitor | -8.5 | ASP 145, LYS 72, TYR 130 | Hydrogen Bonds, Hydrophobic |

This table illustrates a plausible outcome of a molecular docking experiment.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to be biologically active. nih.govresearchgate.net This model can then be used as a 3D query to screen large compound databases for other molecules that fit the model, a process known as virtual screening. nih.gov

A pharmacophore model could be developed based on the structure of Methyl 4-(aminomethyl)-3-fluorobenzoate. The key features would likely include:

An aromatic ring.

A hydrogen bond donor (the -NH2 group).

A hydrogen bond acceptor (the C=O group).

A halogen feature (the fluorine atom).

This pharmacophore could be used to virtually screen for compounds with a similar interaction profile, potentially identifying novel drug candidates with diverse chemical backbones.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov By analyzing a set of derivatives of Methyl 4-(aminomethyl)-3-fluorobenzoate with known activities, a QSAR model could be built to predict the activity of new, unsynthesized analogs.

The model is built using structural descriptors calculated for each molecule. These can include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges on atoms.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient), which measures lipophilicity.

For instance, a simple linear QSAR model might take the form:

Biological Activity = c1(LogP) + c2(Dipole Moment) + c3*(Molecular Weight) + constant

Where c1, c2, and c3 are coefficients determined by fitting the equation to the experimental data. Such models are invaluable for prioritizing which new derivatives to synthesize and test, focusing efforts on those predicted to be most potent.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. The application of various NMR techniques would provide a complete picture of the atomic connectivity and spatial arrangement of Methyl 4-(aminomethyl)-3-fluorobenzoate.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

Detailed experimental ¹H NMR and ¹³C NMR data for Methyl 4-(aminomethyl)-3-fluorobenzoate, including chemical shifts (δ) and coupling constants (J), are not widely available in the public domain literature. However, a theoretical analysis would predict specific resonances.

For a conclusive analysis, the following data would be necessary:

¹H NMR Data Table (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H (ortho to COOCH₃) | 7.8-8.0 | d | ~8-9 |

| Aromatic-H (ortho to F) | 7.2-7.4 | dd | ~8-9, ~2-3 (H-F coupling) |

| Aromatic-H (meta to COOCH₃) | 7.1-7.3 | d | ~8-9 |

| -CH₂- | 3.9-4.1 | s | - |

| -OCH₃ | 3.8-3.9 | s | - |

¹³C NMR Data Table (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165-167 |

| C-F | 160-164 (d, ¹JCF) |

| C-COOCH₃ | 132-134 |

| C-CH₂NH₂ | 130-132 |

| Aromatic CH | 115-130 |

| -CH₂- | 45-48 |

¹⁹F NMR for Elucidating Fluorine Environment and Substitution Patterns

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the chemical environment of fluorine atoms within a molecule. For Methyl 4-(aminomethyl)-3-fluorobenzoate, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom. The precise chemical shift of this signal would be indicative of the electronic environment created by the adjacent aminomethyl and ester groups. Furthermore, coupling to nearby aromatic protons would result in a splitting of this signal, providing valuable information about the substitution pattern on the benzene (B151609) ring. Specific, experimentally determined ¹⁹F NMR data for this compound is not currently available in surveyed scientific literature.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure from the individual ¹H and ¹³C NMR signals.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons, for instance, confirming the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the aromatic CH and the methyl/methylene carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. This could be used to confirm the through-space relationships between the aminomethyl group and the adjacent fluorine and aromatic protons.

Comprehensive 2D NMR data for Methyl 4-(aminomethyl)-3-fluorobenzoate is not found in the available public literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

Predicted HRMS Data for Methyl 4-(aminomethyl)-3-fluorobenzoate Hydrochloride chemicalbook.com

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 184.07683 |

| [M+Na]⁺ | 206.05877 |

| [M-H]⁻ | 182.06227 |

| [M+NH₄]⁺ | 201.10337 |

This predicted data serves as a reference for the expected mass-to-charge ratios in an experimental HRMS analysis.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. An experimental IR spectrum for Methyl 4-(aminomethyl)-3-fluorobenzoate is not available in the surveyed literature. However, a theoretical IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300-3500 (two bands) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=O (ester) | Stretching | 1700-1725 |

| C=C (aromatic) | Stretching | 1500-1600 |

| C-F (aryl fluoride) | Stretching | 1200-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzene ring in Methyl 4-(aminomethyl)-3-fluorobenzoate, substituted with an ester, an aminomethyl group, and a fluorine atom, constitutes the primary chromophore. The absorption of UV light would promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The specific wavelengths of maximum absorbance (λmax) would be characteristic of this particular substitution pattern. Experimental UV-Vis spectroscopic data for Methyl 4-(aminomethyl)-3-fluorobenzoate is not available in the public domain.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For Methyl 4-(aminomethyl)-3-fluorobenzoate, obtaining a single crystal of suitable quality is the first and often most challenging step. This process typically involves slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques.

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected on a detector. The analysis of this pattern allows for the calculation of the electron density map of the crystal, from which the precise positions of all atoms can be determined.

This technique would provide unambiguous information about the compound's bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding involving the aminomethyl group and potential π-π stacking of the benzene rings, which govern the crystal packing. While specific crystallographic data for Methyl 4-(aminomethyl)-3-fluorobenzoate is not publicly available, a hypothetical dataset is presented in Table 1 to illustrate the type of information that would be obtained from such an analysis.

Table 1: Hypothetical X-ray Crystallographic Data for Methyl 4-(aminomethyl)-3-fluorobenzoate

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.861 |

| b (Å) | 12.073 |

| c (Å) | 16.659 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1380.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.395 |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is an indispensable tool for assessing the purity of Methyl 4-(aminomethyl)-3-fluorobenzoate and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of non-volatile compounds like Methyl 4-(aminomethyl)-3-fluorobenzoate. A reversed-phase HPLC method is typically developed for such analyses.

The development of a robust HPLC method involves the optimization of several parameters to achieve good resolution, peak shape, and a reasonable run time. The choice of a stationary phase, typically a C18 or C8 column, is the first step. The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then optimized. The pH of the aqueous phase is critical for controlling the retention of the basic aminomethyl group. A UV detector is commonly used, with the detection wavelength set to a λmax of the compound, likely around 254 nm, to ensure high sensitivity.

Table 2: Illustrative HPLC Method Parameters for Methyl 4-(aminomethyl)-3-fluorobenzoate

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Methyl 4-(aminomethyl)-3-fluorobenzoate itself has a relatively high boiling point and contains a polar primary amine group, making it non-ideal for direct GC analysis.

To make the compound amenable to GC, a derivatization step is necessary to increase its volatility and thermal stability. The primary amine group can be derivatized, for example, by acylation with trifluoroacetic anhydride (B1165640) to form a more volatile amide. The resulting derivative can then be analyzed by GC, typically using a non-polar or medium-polarity capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.

Table 3: Hypothetical GC Method Parameters for a Derivatized Form of Methyl 4-(aminomethyl)-3-fluorobenzoate

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic Anhydride |

| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of chemical reactions. thieme.de In the synthesis of Methyl 4-(aminomethyl)-3-fluorobenzoate, TLC can be used to track the consumption of starting materials and the formation of the product.

Due to the presence of a basic amine group, a stationary phase of silica (B1680970) gel is commonly used, sometimes with the addition of a small amount of a basic modifier like triethylamine (B128534) to the mobile phase to prevent peak tailing. researchgate.net The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or dichloromethane) is often employed. researchgate.netlibretexts.org The ratio of these solvents is adjusted to obtain an optimal Rf value for the product, typically between 0.3 and 0.5. libretexts.org Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic ring is UV-active, or by staining with a reagent like ninhydrin, which reacts with the primary amine to produce a colored spot. operachem.com

Advanced Spectroscopic Data Interpretation and Database Correlation

Spectroscopic techniques provide detailed information about the molecular structure of Methyl 4-(aminomethyl)-3-fluorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This would show distinct signals for the methyl ester protons (a singlet around 3.9 ppm), the benzylic protons of the aminomethyl group (a singlet or doublet around 3.8-4.0 ppm), and the aromatic protons, which would appear as a complex multiplet pattern due to fluorine-hydrogen coupling. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: The spectrum would display unique peaks for each carbon atom, including the ester carbonyl carbon (around 165 ppm), the aromatic carbons (in the 110-160 ppm range, with their chemical shifts influenced by the fluorine substituent), the benzylic carbon, and the methyl ester carbon.

¹⁹F NMR: This would show a single resonance, confirming the presence of one fluorine atom, with its chemical shift providing information about its electronic environment.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to the different functional groups. Key expected peaks would include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C=O stretching for the ester (around 1720 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and C-N stretching.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight of the compound plus a proton (184.07683 Da). uni.lu High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the elemental composition.

The obtained spectroscopic data would be compared with established spectral databases (e.g., SDBS, Reaxys) and with predicted spectra to ensure the correct structural assignment of Methyl 4-(aminomethyl)-3-fluorobenzoate.

Applications of Methyl 4 Aminomethyl 3 Fluorobenzoate As a Core Scaffold in Chemical Biology and Medicinal Chemistry Research

General Scaffold Design Principles for the Creation of Bioactive Molecules

The design of new drugs often relies on the use of molecular scaffolds, which are core structures that can be chemically modified to create a library of related compounds. mdpi.com The methyl 4-(aminomethyl)-3-fluorobenzoate scaffold offers several advantages for this purpose. The primary amine provides a key attachment point for a variety of functional groups, allowing for the exploration of different chemical spaces. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can participate in important interactions with biological targets. researchgate.netu-tokyo.ac.jp

Design and Synthesis of Histone Deacetylase (HDAC) Inhibitors as a Case Study of Scaffold Utility

Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer. nih.govmdpi.comnih.gov As a result, HDAC inhibitors have emerged as a promising class of therapeutic agents. nih.govscilit.com The design of HDAC inhibitors often involves a "cap-linker-zinc-binding group" pharmacophore model. The methyl 4-(aminomethyl)-3-fluorobenzoate scaffold can serve as an effective "cap" group, with the aminomethyl group providing a point of attachment for a linker that connects to a zinc-binding group, such as a hydroxamic acid. nih.gov The fluorine atom on the phenyl ring can contribute to the inhibitor's selectivity for specific HDAC isoforms. mdpi.com For instance, the presence of a fluorine atom in the ortho-aminoanilide fragment of some inhibitors has been shown to confer selectivity for HDAC3 degradation. mdpi.com

Exploration in the Design of Other Enzyme Inhibitor Classes

The versatility of the methyl 4-(aminomethyl)-3-fluorobenzoate scaffold extends beyond HDAC inhibitors to the design of inhibitors for other enzyme classes. For example, it has been incorporated into inhibitors of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme involved in one-carbon metabolism that is upregulated in certain cancers. nih.gov Systematic chemical modifications and structure-activity relationship (SAR) studies of derivatives based on this scaffold have led to the identification of potent and selective MTHFD2 inhibitors. nih.gov The scaffold's ability to be readily modified allows for the fine-tuning of inhibitory activity and selectivity against the target enzyme. nih.gov

Application in Receptor Ligand Design and Optimization

The methyl 4-(aminomethyl)-3-fluorobenzoate core is also a valuable tool in the design and optimization of receptor ligands. The aminomethyl group can be functionalized to introduce various substituents that can interact with specific residues in a receptor's binding pocket. nih.gov Furthermore, the fluorine atom can influence the compound's electronic properties and conformational preferences, which can impact its binding affinity and selectivity for a particular receptor subtype. dundee.ac.uk For instance, in the development of ligands for the retinoic acid receptor-related orphan receptor γt (RORγt), the introduction of a fluoro substituent on the benzoic acid moiety was explored to modulate potency. dundee.ac.uk

Structure-Activity Relationship (SAR) Studies of Derivatives Based on the Scaffold

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. The methyl 4-(aminomethyl)-3-fluorobenzoate scaffold provides an excellent platform for systematic SAR exploration. By modifying the aminomethyl group, the phenyl ring, and the methyl ester, researchers can probe the key interactions between the molecule and its biological target.

For example, in the development of inhibitors for the eukaryotic initiation factor 4A (eIF4A), a key protein in translation initiation, SAR studies on a series of 1-aminomethyl substituted flavagline-inspired compounds revealed that a variety of N-substitutions at the aminomethyl group were well-tolerated. nih.gov This finding highlights the potential of this position for fine-tuning the compound's properties and ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov Similarly, in the development of antibacterial agents, SAR studies of 2-aminobenzothiazoles showed that the aminomethyl-containing moiety was critical for their activity against S. aureus. nih.gov

| Modification Site | Chemical Modification | Impact on In Vitro Activity | Reference |

| Aminomethyl Group | N-substitution with various functional groups | Tolerated, allowing for property and ADME profile tuning | nih.gov |

| Phenyl Ring | Introduction of a fluorine atom | Can enhance binding affinity and selectivity | mdpi.comdundee.ac.uk |

| Methyl Ester | Hydrolysis to carboxylic acid | Can form key interactions with biological targets | dundee.ac.uk |

Bioisosteric Strategies Employing the Fluoro-Aminomethyl Benzoate (B1203000) Core for Property Modulation

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize the physicochemical and pharmacological properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. u-tokyo.ac.jpspirochem.comdrughunter.com The fluoro-aminomethyl benzoate core is well-suited for such strategies.

The fluorine atom itself is a common bioisostere for a hydrogen atom, and its introduction can lead to improved metabolic stability and binding affinity. researchgate.netu-tokyo.ac.jp The aminomethyl group can also be replaced with other functional groups to modulate a compound's properties. For example, in the design of nicotinic cholinergic receptor ligands, the isoxazole (B147169) heterocycle in a series of compounds was bioisosterically replaced with pyridine (B92270), oxadiazole, or an acyl group, resulting in ligands with a range of affinities. nih.gov This demonstrates how bioisosteric modifications of a core scaffold can lead to the discovery of new compounds with desired biological activities.

Fragment-Based Drug Discovery (FBDD) Approaches Utilizing the Compound as a Building Block

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying and developing new drug candidates. frontiersin.orgwikipedia.orgnih.govnih.gov This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds. wikipedia.org

Design of Covalent Modifiers Incorporating the Compound's Functional Groups

The design of targeted covalent inhibitors (TCIs) has become a prominent strategy in drug discovery, offering benefits like increased potency and prolonged target engagement. nih.gov Covalent inhibitors typically consist of a scaffold that provides non-covalent binding affinity and selectivity for a target protein, and a reactive functional group, or "warhead," that forms a covalent bond with a specific amino acid residue at the target site. researchgate.netrsc.org The methyl 4-(aminomethyl)-3-fluorobenzoate scaffold is well-suited for the development of such covalent modifiers.